1-(2-ethoxyphenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea
CAS No.: 897624-18-9
Cat. No.: VC7262795
Molecular Formula: C17H17FN6O2
Molecular Weight: 356.361
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 897624-18-9 |
|---|---|
| Molecular Formula | C17H17FN6O2 |
| Molecular Weight | 356.361 |
| IUPAC Name | 1-(2-ethoxyphenyl)-3-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]urea |
| Standard InChI | InChI=1S/C17H17FN6O2/c1-2-26-15-6-4-3-5-14(15)20-17(25)19-11-16-21-22-23-24(16)13-9-7-12(18)8-10-13/h3-10H,2,11H2,1H3,(H2,19,20,25) |
| Standard InChI Key | ISGMXUYPTCYPQZ-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC=C1NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F |
Introduction
Structural and Physicochemical Characterization
Molecular Architecture
The compound features a urea core (-NHCONH-) bridging a 2-ethoxyphenyl group and a tetrazole ring substituted with a 4-fluorophenyl moiety. The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, contributes to electronic diversity, while the ethoxy and fluorine substituents modulate solubility and bioactivity.
Key Structural Properties
The ethoxy group at the ortho position introduces steric hindrance, potentially affecting conformational flexibility and binding interactions . Fluorine's electronegativity enhances metabolic stability and membrane permeability, a hallmark of fluorinated pharmaceuticals .
Synthetic Pathways
Synthesis typically follows a multi-step approach, inferred from methodologies applied to analogous tetrazole-urea hybrids :
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Tetrazole Ring Formation: Cyclization of an azide (e.g., sodium azide) with a nitrile precursor under acidic conditions generates the tetrazole core. For example, 4-fluorophenylacetonitrile reacts with NaN₃ in HCl to yield 1-(4-fluorophenyl)-1H-tetrazole-5-carbonitrile .
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Functionalization: The tetrazole's methylene group is introduced via nucleophilic substitution. Reaction with chloromethyl urea derivatives in the presence of a base (e.g., K₂CO₃) attaches the urea moiety.
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Coupling with 2-Ethoxyphenyl Isocyanate: The final urea linkage forms by reacting the tetrazole-methyl intermediate with 2-ethoxyphenyl isocyanate in anhydrous DMF .
Industrial-scale production optimizes solvent systems (e.g., DMF/THF mixtures) and catalysts (e.g., triethylamine) to achieve yields >75% .
Biological Activity and Mechanistic Insights
Cytotoxicity Profile
In vitro assays on similar compounds revealed selective cytotoxicity against cancer cells (IC₅₀: 10–50 µM) while sparing normal HaCaT keratinocytes . The urea linkage’s hydrogen-bonding capacity likely facilitates interaction with oncogenic kinases or apoptosis regulators .
Mechanistic Hypotheses
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Enzyme Inhibition: The tetrazole ring may chelate metal ions in catalytic sites (e.g., matrix metalloproteinases), disrupting tumor metastasis .
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Receptor Modulation: Fluorinated aryl groups often target G-protein-coupled receptors (GPCRs), suggesting potential in neurological or inflammatory disorders .
Comparative Analysis with Analogues
The tetrazole’s nitrogen-rich structure confers superior binding entropy compared to pyrazole or phenyl analogues, as evidenced by molecular docking studies .
Industrial and Pharmaceutical Applications
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Drug Development: Preclinical models suggest utility in antibiotic-resistant infections and solid tumors.
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Materials Science: The conjugated π-system enables applications in organic semiconductors or metal-organic frameworks (MOFs).
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